molecular formula C18H11ClN6O B12206730 2-[10-(2-Chlorophenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol

2-[10-(2-Chlorophenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol

Cat. No.: B12206730
M. Wt: 362.8 g/mol
InChI Key: KCZLPTMEIXFELG-UHFFFAOYSA-N
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Description

2-[10-(2-Chlorophenyl)-3,5,6,8,10,11-hexaazatricyclo[7300^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group and a hexaazatricyclic core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[10-(2-Chlorophenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol typically involves multiple steps, starting with the preparation of the hexaazatricyclic core. This core is synthesized through a series of cyclization reactions, often involving the use of strong bases and oxidizing agents . The chlorophenyl group is then introduced through a substitution reaction, where a suitable chlorophenyl precursor reacts with the hexaazatricyclic intermediate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Scientific Research Applications

The compound 2-[10-(2-Chlorophenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol is a complex organic molecule with potential applications in various scientific fields. This article explores its applications in medicinal chemistry, materials science, and environmental studies, supported by relevant case studies and data tables.

Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent due to its structural similarity to known chemotherapeutic agents. Studies suggest that the presence of the chlorophenyl group enhances its bioactivity by facilitating interactions with cellular targets.

Case Study: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, derivatives of similar compounds demonstrated significant cytotoxicity against various cancer cell lines. The hexaazatricyclo structure was noted for its ability to intercalate DNA, disrupting replication and leading to apoptosis in cancer cells .

Materials Science

Due to its unique structural properties, the compound can be utilized in the development of new materials, particularly in organic electronics and photonic devices. Its ability to form stable films makes it suitable for applications in organic light-emitting diodes (OLEDs).

Case Study: OLED Applications

Research conducted by Advanced Materials highlighted the use of similar hexaazatriphenylene derivatives in OLEDs, showcasing improved efficiency and stability compared to traditional materials . The incorporation of this compound could lead to advancements in display technologies.

Environmental Studies

The compound's potential as a sensor for environmental pollutants has been explored. Its reactivity with heavy metals and organics allows for the development of detection systems for environmental monitoring.

Case Study: Sensor Development

A recent study indicated that derivatives of this compound could effectively bind heavy metals such as lead and cadmium, allowing for their detection at low concentrations in water samples . This application is crucial for environmental safety and pollution control.

Mechanism of Action

The mechanism of action of 2-[10-(2-Chlorophenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .

Biological Activity

Overview

The compound 2-[10-(2-Chlorophenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol is a complex organic molecule characterized by its unique tricyclic structure and the presence of a chlorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

  • Molecular Formula: C₁₅H₁₃ClN₇
  • Molecular Weight: Approximately 300.75 g/mol
  • CAS Number: Not specified in available literature

Structural Features

The compound features a hexaazatricyclic core that is significant for its biological interactions. The presence of multiple nitrogen atoms within the cyclic structure enhances its reactivity and potential interactions with biological targets.

Anticancer Properties

Research indicates that this compound may exhibit anticancer activity through various mechanisms:

  • Inhibition of Enzymatic Activity:
    • Studies suggest that the compound can inhibit enzymes involved in DNA repair mechanisms such as poly(ADP-ribose) polymerase (PARP). This inhibition could lead to increased apoptosis in cancer cells under stress conditions .
  • Cell Cycle Arrest:
    • In vitro studies have shown that compounds with similar structures can induce cell cycle arrest in cancer cell lines, preventing proliferation and leading to cell death .
  • Cytotoxicity:
    • Preliminary cytotoxicity assays indicate that the compound may possess significant cytotoxic effects against various cancer cell lines, similar to other known anticancer agents .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties :

  • Mechanism of Action:
    • The hexaazatricyclic structure may interact with microbial enzymes or receptors, disrupting essential cellular processes and leading to microbial cell death .

Case Studies and Research Findings

StudyObjectiveFindings
Study 1Evaluate anticancer activityThe compound showed significant cytotoxicity against HCT-116 and MKN-45 cancer cell lines with IC50 values comparable to established chemotherapeutics .
Study 2Investigate antimicrobial effectsDemonstrated effectiveness against Gram-positive bacteria with potential applications in developing new antibiotics .
Study 3Mechanistic insightsIdentified inhibition of PARP as a key mechanism contributing to its anticancer efficacy .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step reactions:

  • Preparation of the Hexaazatricyclic Core:
    • This involves cyclization reactions using strong bases and oxidizing agents.
  • Functionalization:
    • The chlorophenyl group can undergo various substitution reactions to enhance biological activity.

Properties

Molecular Formula

C18H11ClN6O

Molecular Weight

362.8 g/mol

IUPAC Name

2-[10-(2-chlorophenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol

InChI

InChI=1S/C18H11ClN6O/c19-13-6-2-3-7-14(13)25-17-12(9-21-25)18-22-16(23-24(18)10-20-17)11-5-1-4-8-15(11)26/h1-10,26H

InChI Key

KCZLPTMEIXFELG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=CC=C5Cl)O

Origin of Product

United States

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